molecular formula C24H24N4O4 B11279209 2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(naphthalen-1-yl)acetamide

2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(naphthalen-1-yl)acetamide

Cat. No.: B11279209
M. Wt: 432.5 g/mol
InChI Key: VYBCOQFUPUFVCZ-UHFFFAOYSA-N
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Description

2-{5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-(naphthalen-1-yl)acetamide is a complex organic compound with a unique structure that combines a pyrido[2,3-d]pyrimidine core with a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the ethoxy and ethyl groups. The final step involves the acylation of the naphthalene moiety to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halides or alkyl groups.

Scientific Research Applications

2-{5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-(naphthalen-1-yl)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure could offer specific advantages.

    Industry: The compound could be used in the development of new materials with specific properties, such as electronic or optical applications.

Mechanism of Action

The mechanism of action of 2-{5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-(naphthalen-1-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid functions.

Comparison with Similar Compounds

Similar Compounds

    2-{5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-(phenyl)acetamide: Similar structure but with a phenyl group instead of a naphthalene moiety.

    2-{5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-(benzyl)acetamide: Similar structure but with a benzyl group instead of a naphthalene moiety.

Uniqueness

The uniqueness of 2-{5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-(naphthalen-1-yl)acetamide lies in its combination of the pyrido[2,3-d]pyrimidine core with a naphthalene moiety, which may confer specific chemical and biological properties not found in similar compounds with different substituents.

Properties

Molecular Formula

C24H24N4O4

Molecular Weight

432.5 g/mol

IUPAC Name

2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-naphthalen-1-ylacetamide

InChI

InChI=1S/C24H24N4O4/c1-4-15-13-25-22-20(21(15)32-5-2)23(30)28(24(31)27(22)3)14-19(29)26-18-12-8-10-16-9-6-7-11-17(16)18/h6-13H,4-5,14H2,1-3H3,(H,26,29)

InChI Key

VYBCOQFUPUFVCZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C2C(=C1OCC)C(=O)N(C(=O)N2C)CC(=O)NC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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